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molecular formula C9H8BrF2NO2 B8411145 Ethyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate

Ethyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate

Cat. No. B8411145
M. Wt: 280.07 g/mol
InChI Key: UCAXHSSEHIIRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648200B2

Procedure details

In a flask, dissolve ethyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate (150 g, 536 mmol, 1.0 equiv) in DMF (1.5 L). Degas the resulting mixture by evacuating then backfilling the flask with nitrogen three times. Add zinc(II) cyanide (51 g, 434 mmol, 0.81 equiv), followed by tetrakis(triphenylphosphino)palladium (25.2 g, 21.8 mmol, 0.04 equiv). Heat the resulting suspension to an internal temperature of 100° C. for 3 h. Cool the mixture to room temperature; dilute with water (2 L); and extract with diethyl ether (3×2.5 L). Wash the combined organic phases with brine (3×2.5 L). Extract the combined aqueous phases with Et2O (2.5 L). Combine all organic phases, and dry over MgSO4. Remove the solids by filtration, and concentrate the filtrate under reduced pressure. Purify the resulting material by flash chromatography on silica gel (2 kg), eluting with a gradient of 1:1 DCM/isohexane to 100% DCM. Obtain the title compound as colorless oil, which solidifies on standing (114 g, 94.1%). MS (m/z) 227 (M+1).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Name
zinc(II) cyanide
Quantity
51 g
Type
catalyst
Reaction Step Three
Quantity
25.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:5]([CH:8]([F:10])[F:9])=[N:6][CH:7]=1.[CH3:16][N:17](C=O)C>O.[C-]#N.[Zn+2].[C-]#N.C1(P([Pd](P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:16]([C:2]1[CH:3]=[C:4]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:5]([CH:8]([F:10])[F:9])=[N:6][CH:7]=1)#[N:17] |f:3.4.5|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(F)F)C(=O)OCC
Name
Quantity
1.5 L
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Three
Name
zinc(II) cyanide
Quantity
51 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Four
Name
Quantity
25.2 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)[Pd](P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)(P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Degas the resulting mixture
CUSTOM
Type
CUSTOM
Details
by evacuating
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to room temperature
EXTRACTION
Type
EXTRACTION
Details
and extract with diethyl ether (3×2.5 L)
WASH
Type
WASH
Details
Wash the combined organic phases with brine (3×2.5 L)
EXTRACTION
Type
EXTRACTION
Details
Extract the combined aqueous phases with Et2O (2.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine all organic phases, and dry over MgSO4
CUSTOM
Type
CUSTOM
Details
Remove the solids
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the resulting material by flash chromatography on silica gel (2 kg)
WASH
Type
WASH
Details
eluting with a gradient of 1:1 DCM/isohexane to 100% DCM

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C(=NC1)C(F)F)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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